molecular formula C7H6KNO3 B085769 Potassium aminosalicylate CAS No. 133-09-5

Potassium aminosalicylate

Cat. No. B085769
CAS RN: 133-09-5
M. Wt: 191.23 g/mol
InChI Key: PRZJIMSXCLZGLT-UHFFFAOYSA-M
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Description

Potassium aminosalicylate, also known as aminosalicylic acid, is an aminosalicylate drug used to induce remission in ulcerative colitis . It is an antitubercular agent often administered in association with isoniazid . The sodium salt of the drug is better tolerated than the free acid .


Synthesis Analysis

The synthesis of aminosalicylic acid, which is a component of potassium aminosalicylate, can be achieved by gas phase catalytic carboxylation . In this process, carbon dioxide is introduced into a system of p-acetaminophenol and a basic compound at a temperature of 150° C˜220° C and a pressure of 0.5˜5.0 MPa in the presence of a catalyst . This leads to a gas phase catalytic carboxylation reaction to form a 5-aminosalicylate .


Molecular Structure Analysis

The molecular structure of aminosalicylic acid consists of a benzene ring with an amino group and a hydroxy group attached to it . The chemical formula of aminosalicylic acid is C7H7NO3 . The molecular weight of aminosalicylic acid is 153.14 .

Scientific Research Applications

Aminosalicylates, in general, are standard treatments for maintaining remission in ulcerative colitis. No alternatives with proven efficacy exist for this application. The intestinal environment's role in ulcerative colitis pathophysiology highlights the potential of probiotic treatments and their comparison with aminosalicylates (Kruis et al., 1997).

Studies have suggested aminosalicylates as chemopreventive agents for colorectal cancer in patients with ulcerative colitis. A significant risk reduction in dysplasia and colorectal cancer was observed in patients exposed to aminosalicylate therapy (Rubin et al., 2006).

The use of 5-aminosalicylate in Crohn's disease patients demonstrates its effectiveness in a mild disease course, with some patients not requiring additional treatment. This contrasts with the need for more intensive therapy in other cases (Burisch et al., 2020).

Balsalazide, a novel mesalamine prodrug activated by colonic bacteria, was found to be more effective and better tolerated than mesalamine in treating acute ulcerative colitis, demonstrating the potential for improved aminosalicylate formulations (Green et al., 1998).

Safety And Hazards

Potassium aminosalicylate should be handled with care to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . It is recommended to use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

properties

IUPAC Name

potassium;4-amino-2-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO3.K/c8-4-1-2-5(7(10)11)6(9)3-4;/h1-3,9H,8H2,(H,10,11);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRZJIMSXCLZGLT-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)O)C(=O)[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6KNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

65-49-6 (Parent)
Record name Aminosalicylate potassium [USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000133095
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID3059634
Record name Potassium 4-aminosalicylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3059634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Potassium aminosalicylate

CAS RN

133-09-5
Record name Aminosalicylate potassium [USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000133095
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Potassium 4-aminosalicylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3059634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name POTASSIUM AMINOSALICYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7N21461LKD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
PA Chyka, AR Erdman, G Christianson, PM Wax… - Clinical …, 2007 - Taylor & Francis
… or homomenthyl salicylate or magnesium salicylate or methyl salicylate or methylsalicylate or octyl salicylate or phenyl aminosalicylate or phenyl salicylate or potassium aminosalicylate …
Number of citations: 151 www.tandfonline.com
JL Melvin, LC Bailey, T Medwick - Journal of Chromatographic …, 1981 - academic.oup.com
A high performance liquid chromatographic method for the analysis of p-aminosalicylic acid and aminosalicylate sodium in a variety of dosage forms was developed that has the …
Number of citations: 7 academic.oup.com
A SALICYLATE, C SALICYLATE… - J. Am. Med …, 1956 - academic.oup.com
The following monographs and supplemental statements on drugs have been authorized by the Council on Pharmacy and Chemistry of the American Medical Association for …
Number of citations: 0 academic.oup.com
EE MAYS - Diseases of the Chest, 1968 - Elsevier
… The right upper lobe cavitary lesion enlarged to 3 cm during the next month (Fig 5) while the patient was being treated with isoniazid and potassium aminosalicylate. On October 19, …
Number of citations: 8 www.sciencedirect.com
P ARATHYROID - 1958 - Springer
98 hours, is one of the main reasons for its restricted use. Commonly used for noisy and obstreperous alcoholics because of its prompt and effective action. W arnings: Use with caution …
Number of citations: 0 link.springer.com
AC POLYVALENT, D HYDROBROMIDE - J. Am. Med. Assoc, 1956 - academic.oup.com
The following monographs and supplemental statements on drugs have been authorized by the Council on Pharmacy and Chemistry of the American Medical Association for …
Number of citations: 0 academic.oup.com
IH Harrison, IH Harrison - The Law on Medicines: Volume 3 Distribution …, 1986 - Springer
These regulations may be cited as the Medicines (Restriction on the Administration of Veterinary Medicinal Products) Regulations 1983 and shall come into operation on 21st …
Number of citations: 0 link.springer.com
H HS - 1956
Number of citations: 0
H Date
Number of citations: 0
K Juniperus, K Kainsäure - Kalium, 1976 - Springer
Der menschliche Organismus enthält 1770 bis 4460 mvalj70 kg (im Durchschnitt 2800 mvalj 70 kg) Kalium und 2600 bis 5200 mval/70 kg Natrium. Die Verteilung der beiden Elemente …
Number of citations: 0 link.springer.com

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